molecular formula C8H6ClNO3S B016682 1,2-Benzoxazol-3-ylmethanesulfonyl chloride CAS No. 73101-65-2

1,2-Benzoxazol-3-ylmethanesulfonyl chloride

Cat. No. B016682
CAS RN: 73101-65-2
M. Wt: 231.66 g/mol
InChI Key: ZREYTLWEJMYKRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride and related compounds often involves multi-step reactions. For example, a study reported the use of 1,3-Disulfonic acid benzimidazolium chloride as an efficient catalyst for synthesizing dihydropyrimidine derivatives, highlighting the role of sulfonyl chloride groups in facilitating such reactions (Abbasi, 2016).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their reactivity and potential applications. Techniques like NMR, FT-IR, and X-ray crystallography are commonly employed. For instance, the structural analysis of a sulfonyl chloride-containing compound was conducted using X-ray diffraction, revealing significant molecular conformation stabilized by intramolecular interactions (Rizzoli, Vicini, & Incerti, 2009).

Chemical Reactions and Properties

1,2-Benzoxazol-3-ylmethanesulfonyl chloride can undergo various chemical reactions, including condensation, sulfonamidation, and cyclization, due to the reactivity of the sulfonyl chloride group. For example, the compound was used in the synthesis of benzothiazepines, demonstrating its utility in constructing complex molecules (Chhakra et al., 2019).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and stability, of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride are essential for its handling and application in chemical syntheses. These properties are often determined experimentally and are crucial for the compound's storage and application in laboratory settings.

Chemical Properties Analysis

The chemical properties of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride, including its reactivity with nucleophiles, stability under various conditions, and its role as a precursor in synthetic chemistry, are of significant interest. Studies such as the one by Huang et al. (2019) illustrate the compound's utility in synthesizing key intermediates for more complex molecules, underscoring the importance of understanding its chemical behavior (Huang et al., 2019).

Scientific Research Applications

Synthesis of Fluorescent Derivatives

A study by Phatangare et al. (2013) describes the synthesis of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from an intermediate that could potentially be related to the chemical class of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride. These compounds exhibit significant fluorescent properties with excellent quantum yield and have shown good antimicrobial activity against various bacterial and fungal strains (Phatangare et al., 2013).

One-Pot Synthesis Methods

Kumar et al. (2008) reported on the effectiveness of methanesulfonic acid as a catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating a method that might be adaptable for use with 1,2-Benzoxazol-3-ylmethanesulfonyl chloride for synthesizing benzoxazole derivatives with various functional groups (Kumar et al., 2008).

Catalysis and Synthesis Enhancement

Ziarani et al. (2012) explored the use of SBA-Pr-SO3H for catalyzing the synthesis of benzoxazole derivatives, highlighting the role of sulfonyl chloride-based compounds in facilitating reactions under specific conditions to yield target molecules efficiently (Ziarani et al., 2012).

Advanced Organic Synthesis

Zhang et al. (2011) described a palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This process illustrates the utility of compounds like 1,2-Benzoxazol-3-ylmethanesulfonyl chloride in facilitating the synthesis of 2-aryl benzoxazoles, showcasing a practical method for constructing complex molecules (Zhang et al., 2011).

Protective Group Chemistry

Sakamoto et al. (2006) discussed the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines, which is relevant to understanding the broader chemistry and applications of sulfonyl chloride derivatives in protecting group strategies and synthetic organic chemistry (Sakamoto et al., 2006).

properties

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREYTLWEJMYKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464413
Record name (1,2-Benzoxazol-3-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzoxazol-3-ylmethanesulfonyl chloride

CAS RN

73101-65-2
Record name (1,2-Benzoxazol-3-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-3-ylmethanesulfonyl chloride
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Synthesis routes and methods

Procedure details

1,2-Benzisoxazole-3-methanesulfonic acid (1) (1.00 g, 4.7 mmol) was mixed with xylenes (10 mL) and phosphorous oxychloride (1.0 mL, 11 mmol) and heated to reflux until the reaction was complete. The mixture was filtered through CELITE™ and evaporated to dryness to yield 1,2-benzisoxazole-3-methanesulfonyl chloride (2) as a light brown solid. It was dissolved in ethyl acetate (10 mL), cooled in an ice-bath and treated with ammonia. Work-up analogous to example 2 gave pure zonisamide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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